![molecular formula C12H17N B180998 N-[(4-ethylphenyl)methyl]prop-2-en-1-amine CAS No. 893570-33-7](/img/structure/B180998.png)
N-[(4-ethylphenyl)methyl]prop-2-en-1-amine
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Overview
Description
N-[(4-ethylphenyl)methyl]prop-2-en-1-amine is an organic compound with the molecular formula C12H17N It is characterized by the presence of an ethyl-substituted phenyl group attached to a prop-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine typically involves the reaction of 4-ethylbenzyl chloride with allylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amine group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethylphenyl)methyl]prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted amines and derivatives.
Scientific Research Applications
N-[(4-ethylphenyl)methyl]prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxyphenyl)methyl]prop-2-en-1-amine
- N-[(4-chlorophenyl)methyl]prop-2-en-1-amine
- N-[(4-bromophenyl)methyl]prop-2-en-1-amine
Uniqueness
N-[(4-ethylphenyl)methyl]prop-2-en-1-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity
Biological Activity
N-[(4-ethylphenyl)methyl]prop-2-en-1-amine, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its synthesis, biological interactions, and potential therapeutic effects based on diverse research findings.
The synthesis of this compound typically involves the nucleophilic substitution of 4-ethylbenzyl chloride with allylamine under basic conditions. Common bases used include sodium hydroxide or potassium carbonate, which facilitate the reaction to yield the desired amine. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of derivatives that may exhibit different biological activities.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and context of use.
Antibacterial and Antifungal Properties
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, certain alkaloid derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Compound | MIC (mg/mL) | Activity Against |
---|---|---|
N-(4-bromo) derivative | 0.0039 | S. aureus |
Alkaloid derivative | 0.025 | E. coli |
These findings suggest that structural modifications in similar compounds can enhance their antimicrobial properties.
Anticancer Potential
This compound has been explored for its potential as an anticancer agent. In vitro studies have indicated that related compounds can inhibit the proliferation of cancer cells significantly. For example, certain synthesized derivatives showed IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, outperforming standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) .
Case Studies
Study on Anticancer Activity:
A study investigating a series of N-substituted phenyl derivatives found that modifications at the para position significantly increased anticancer activity against various cell lines. The presence of electron-donating groups was correlated with enhanced activity, suggesting a structure–activity relationship (SAR) that could guide future drug design efforts .
Antimicrobial Efficacy Study:
Another research effort focused on evaluating the antimicrobial efficacy of similar compounds revealed that specific substitutions on the phenyl ring led to improved inhibitory effects against both bacterial and fungal strains . For instance, compounds with hydroxyl or methoxy groups exhibited stronger antibacterial properties compared to their unsubstituted counterparts.
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]prop-2-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-3-9-13-10-12-7-5-11(4-2)6-8-12/h3,5-8,13H,1,4,9-10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXQMDLWYRORLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406003 |
Source
|
Record name | N-[(4-ethylphenyl)methyl]prop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893570-33-7 |
Source
|
Record name | N-[(4-ethylphenyl)methyl]prop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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